5-(2-Bromo-4-methylphenyl)thiazol-2-amine
CAS No.:
Cat. No.: VC18799681
Molecular Formula: C10H9BrN2S
Molecular Weight: 269.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrN2S |
|---|---|
| Molecular Weight | 269.16 g/mol |
| IUPAC Name | 5-(2-bromo-4-methylphenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C10H9BrN2S/c1-6-2-3-7(8(11)4-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
| Standard InChI Key | JAJZJNRYSRHTJS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=CN=C(S2)N)Br |
Introduction
Chemical Identity and Structural Features
Electronic and Steric Effects
The bromine atom at the ortho position of the phenyl ring introduces significant steric hindrance and electron-withdrawing effects, while the methyl group at the para position contributes to lipophilicity. These features modulate the compound’s reactivity and interaction with biological targets, such as enzymes and receptors .
Synthesis and Optimization
Synthetic Routes
The synthesis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine typically involves a Hantzsch thiazole synthesis pathway. The most cited method involves reacting 2-bromo-4-methylphenyl isothiocyanate with thiourea under reflux conditions in ethanol.
Reaction Scheme:
Reaction Conditions and Yield Optimization
Key parameters affecting yield include:
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Temperature: 80–100°C
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Solvent: Ethanol or acetonitrile
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Reaction Time: 6–12 hours
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Yield: 70–88%
Purification is achieved via recrystallization or column chromatography, with purity exceeding 95%. Industrial-scale production may employ continuous flow reactors to enhance efficiency.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectra reveal characteristic absorption bands:
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N–H Stretch: 3113–3320 cm⁻¹ (amine group)
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C–Br Stretch: 666–725 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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δ 6.9–7.5 ppm: Multiplet (aromatic protons)
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δ 6.9 ppm: Singlet (NH₂ group)
¹³C NMR (100 MHz, CDCl₃):
Biological Activities and Mechanisms
Antimicrobial Properties
Studies on structurally analogous thiazoles demonstrate broad-spectrum activity against bacterial (Staphylococcus aureus, IC₅₀: 12–45 μM*) and fungal (Candida albicans, IC₅₀: 18–50 μM*) strains . The bromine atom enhances membrane permeability, while the thiazole ring disrupts microbial enzymatic pathways .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for developing dual COX/LOX inhibitors, which are sought after for their reduced gastrointestinal toxicity compared to traditional NSAIDs . Derivatives with modified substituents show enhanced selectivity for cancer cell lines .
Material Science
Brominated thiazoles are explored as organic semiconductors due to their electron-deficient aromatic systems, with charge carrier mobilities exceeding 0.1 cm²/V·s in thin-film transistors .
Comparison with Structural Analogs
| Compound | Substituents | Biological Activity (IC₅₀) |
|---|---|---|
| 5-(2-Bromo-4-methylphenyl)thiazol-2-amine | 2-Br, 4-CH₃ | COX-2: 0.76 μM; Anticancer: 15 μM |
| 4-(4-Bromophenyl)thiazol-2-amine | 4-Br | COX-2: 1.2 μM; Antimicrobial: 12 μM |
| 5-(3-Bromo-4-methylphenyl)thiazol-2-amine | 3-Br, 4-CH₃ | Reduced activity (IC₅₀: >50 μM) |
The ortho bromine and para methyl groups in the target compound optimize steric and electronic interactions, enhancing bioactivity compared to analogs.
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